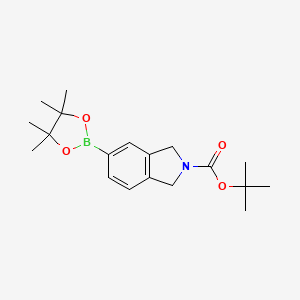

叔丁基 5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)异吲哚啉-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

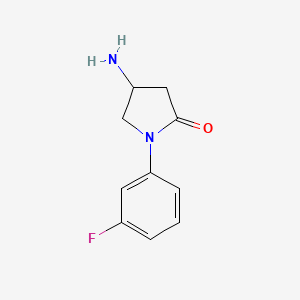

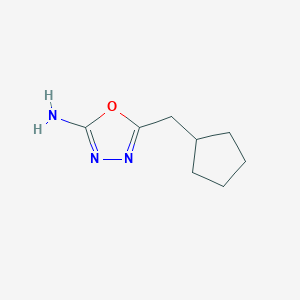

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a compound with a complex structure that includes an indoline group, a boronate group, and a tert-butylcarbonyl group. It is an important intermediate in pharmaceutical synthesis, derived from 5-bromoindole as the raw material .

Synthesis Analysis

The synthesis of the compound involves a series of reactions starting from 5-bromoindole. The compound has been synthesized and characterized by various spectroscopic methods, including 1H NMR, 13C NMR, MS, and FT-IR . Another related compound, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, was obtained through a reaction involving palladium-catalyzed coupling with tributylvinyltin and subsequent reactions with maleic anhydride .

Molecular Structure Analysis

The molecular structure of the compound has been studied using X-ray single crystal diffraction, which provides a detailed view of the crystallographic arrangement. Density Functional Theory (DFT) has been used to computationally optimize the structure, and the results show a good match with the experimental data obtained from X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the compound have also been investigated through DFT, providing insight into its physicochemical properties .

Chemical Reactions Analysis

The tert-butyl group in the compound is a common protecting group used in organic synthesis, and its presence suggests that the compound can undergo further chemical transformations. For example, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid, was synthesized through alkylation and coupling reactions, demonstrating the versatility of tert-butyl-protected intermediates in synthesizing complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are closely related to its molecular structure. The presence of the boronate group is particularly significant as it can participate in various chemical reactions, such as Suzuki coupling, which is widely used in the synthesis of biaryl compounds. The tert-butylcarbonyl group provides steric bulk and can be used as a protecting group for amines and other functional groups . The compound's crystal structure and physicochemical properties, such as solubility and stability, can be inferred from its molecular structure and the presence of these functional groups .

科学研究应用

生物活性化合物合成中的中间体

叔丁基 5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯(一种类似化合物)被用作克唑替尼等生物活性化合物的合成中间体。该过程涉及从叔丁基-4-羟基哌啶-1-羧酸酯开始的多个合成步骤,最终结构由质谱和 1 HNMR 光谱确认 (孔等人,2016)。

晶体结构和 DFT 研究

叔丁基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吲唑-1-羧酸酯(另一种相关化合物)的晶体结构和密度泛函理论 (DFT) 分析已经过研究。该研究包括 X 射线衍射和 DFT 计算,以确认分子结构并分析分子静电势和前沿分子轨道等理化性质 (叶等人,2021)。

非天然氨基酸衍生物

已经对从叔丁基 2-(1-氧代异吲哚啉-2-基)乙酸酯衍生物合成三唑基丙氨酸类似物进行了研究。这包括选择性烷基化和点击化学反应,导致形成 N-异吲哚啉基-1,2,3-三唑基丙氨酸衍生物,这在氨基酸研究中很重要 (帕蒂尔和卢齐奥,2017)。

纳米颗粒中的荧光发射

叔丁基-膦钯配合物已被用于杂双官能聚芴的合成中,涉及 7'-溴-9',9'-二辛基-芴-2'-基-4,4,5,5-四甲基-[1,3,2]二氧杂硼烷的聚合。这些聚芴在产生具有高荧光发射的稳定纳米颗粒中至关重要,这在成像和传感应用中很有价值 (菲舍尔、拜尔和梅金,2013)。

除草活性

含有羧酸酯基团的异吲哚啉-1,3-二酮取代苯并恶嗪酮衍生物(其结构中包含叔丁基)已被合成,并显示出对多种杂草的有效除草活性。这些化合物已在农业环境中进行出苗前和出苗后处理的测试 (黄等人,2009)。

安全和危害

作用机制

Target of Action

Compounds with similar structures have been used in the synthesis of biologically active compounds such as crizotinib .

Mode of Action

Compounds containing the 1,3,2-dioxaborolane moiety are known to undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further transformed into carbon-carbon or carbon-heteroatom bonds .

Biochemical Pathways

The compound’s boron-containing moiety is often involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis.

Result of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of biologically active compounds .

Action Environment

It’s known that the stability and reactivity of boronic acids and their derivatives can be influenced by factors such as temperature, ph, and the presence of certain functional groups .

属性

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNKCVZBPCUBLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OC(C)(C)C)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582873 |

Source

|

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905273-91-8 |

Source

|

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)